molecular formula C19H21ClN4 B1417651 N-(2-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine CAS No. 951542-68-0

N-(2-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine

Cat. No.: B1417651
CAS No.: 951542-68-0
M. Wt: 340.8 g/mol
InChI Key: NSVOREQCWCWHCQ-UHFFFAOYSA-N
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Description

The compound “N-(2-Chlorobenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products . The compound also contains a quinoxaline ring, which is a type of heterocyclic compound often found in dyes, pharmaceuticals, and natural products .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of spiropiperidine scaffolds, which are closely related to N-(2-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine, has been explored. Méndez and Kouznetsov (2011) describe an efficient synthesis method for these compounds, highlighting their potential in forming complex molecular structures (Méndez & Kouznetsov, 2011).

Chemical Properties and Reactivity

  • Research by Rajesh, Bala, and Perumal (2012) delves into the synthesis of a variety of spiroheterocycles, which are structurally related to the compound . Their work demonstrates the chemical reactivity of these molecules, particularly in the context of 1,3-dipolar cycloaddition reactions (Rajesh, Bala, & Perumal, 2012).

Applications in Pharmacology

  • In the field of medicinal chemistry, spiropiperidine compounds have been synthesized and evaluated for their potential as ligands for various receptors. Jasper et al. (2009) have conducted studies on sigma receptor ligands, highlighting the relevance of these structures in drug discovery (Jasper et al., 2009).

Novel Syntheses and Derivatives

  • The synthesis of new derivatives of spiro compounds, like the one , has been a subject of research. For example, Vinoth, Vadivel, and Lalitha (2021) have developed a method for synthesizing related spiro[indoline-quinoline] derivatives, highlighting the versatility and potential applications of these compounds in various fields (Vinoth, Vadivel, & Lalitha, 2021).

Photochromic and Spectroscopic Properties

  • The photochromic and spectroscopic properties of spiro[indoline-quinoline]oxazine derivatives, closely related to the compound , have been explored. Zhou, Pang, Li, and Li (2014) demonstrated the unique properties of these compounds, which could be relevant for applications in materials science and chemistry (Zhou, Pang, Li, & Li, 2014).

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4/c20-15-6-2-1-5-14(15)13-22-18-19(9-11-21-12-10-19)24-17-8-4-3-7-16(17)23-18/h1-8,21,24H,9-13H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVOREQCWCWHCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(=NCC3=CC=CC=C3Cl)NC4=CC=CC=C4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Reactant of Route 2
N-(2-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Reactant of Route 3
N-(2-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Reactant of Route 4
N-(2-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Reactant of Route 5
N-(2-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Reactant of Route 6
N-(2-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine

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